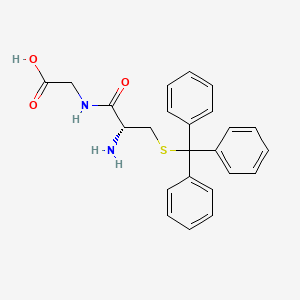

(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid

Übersicht

Beschreibung

®-2-(2-amino-3-(tritylthio)propanamido)acetic acid is a chiral amino acid derivative that features a tritylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-amino-3-(tritylthio)propanamido)acetic acid typically involves multiple steps:

Protection of the amino group: The amino group of the starting material is protected using a suitable protecting group such as a trityl group.

Formation of the amide bond: The protected amino acid is then reacted with an appropriate acylating agent to form the amide bond.

Introduction of the tritylthio group: The tritylthio group is introduced via a nucleophilic substitution reaction.

Deprotection: Finally, the protecting groups are removed to yield the desired compound.

Industrial Production Methods

Industrial production of ®-2-(2-amino-3-(tritylthio)propanamido)acetic acid may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(2-amino-3-(tritylthio)propanamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the tritylthio group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Deprotected amino acid derivatives.

Substitution: Various substituted amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Building Block for Peptide Synthesis

- The compound serves as a crucial building block for synthesizing peptide-based drugs. Its structure allows for the incorporation of the tritylthio group, which can enhance the pharmacological properties of peptides by improving their stability and bioavailability.

Enzyme Inhibition Studies

- (R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid is utilized in the study of cysteine proteases, where it mimics natural substrates. This property facilitates research into enzyme mechanisms and the development of enzyme inhibitors, potentially leading to therapeutic applications against diseases involving cysteine proteases.

Organic Synthesis

Precursor for Complex Molecules

- The compound can act as a precursor in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to create diverse derivatives that can be tailored for specific applications.

Synthetic Routes

- Common synthetic methods involve protecting the amino group with a trityl group, forming an amide bond with an acylating agent, and introducing the tritylthio group via nucleophilic substitution. These steps can be optimized for industrial production to enhance yield and purity.

Biological Studies

Studying Enzyme-Substrate Interactions

- The compound's structure enables researchers to explore enzyme-substrate interactions and protein folding mechanisms. By studying how this compound interacts with proteins, scientists can gain insights into fundamental biological processes.

Potential Therapeutic Applications

- Due to its ability to covalently bond with cysteine residues in target enzymes, this compound is being investigated for its potential therapeutic effects in treating conditions where cysteine proteases are implicated. This includes various diseases such as cancer and neurodegenerative disorders.

Case Studies

-

Enzyme Mechanism Studies

- Research has demonstrated that this compound effectively inhibits certain cysteine proteases by mimicking their natural substrates. This has implications for drug design targeting these enzymes.

-

Peptide Drug Development

- In medicinal chemistry applications, this compound has been successfully integrated into peptide constructs aimed at treating various diseases, showcasing its versatility as a building block in drug synthesis.

Wirkmechanismus

The mechanism of action of ®-2-(2-amino-3-(tritylthio)propanamido)acetic acid involves its interaction with specific molecular targets. The tritylthio group can interact with thiol groups in proteins, potentially affecting their function. The amino acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-(2-amino-3-(tritylthio)propanamido)acetic acid: The enantiomer of the compound, which may have different biological activity.

N-acetylcysteine: A compound with a similar thiol group, used as a mucolytic agent and antioxidant.

Glutathione: A tripeptide with a thiol group, involved in cellular redox reactions.

Uniqueness

®-2-(2-amino-3-(tritylthio)propanamido)acetic acid is unique due to its combination of a tritylthio group and an amino acid moiety. This combination allows for specific interactions with biological molecules, making it a valuable tool in medicinal chemistry and biochemical research.

Biologische Aktivität

(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid is a chiral amino acid derivative notable for its biological activity, particularly in the realm of enzyme inhibition and protein interactions. This compound is structurally characterized by the presence of a tritylthio group, which plays a significant role in its reactivity and biological applications.

The molecular formula of this compound is . The compound's structure allows it to mimic natural substrates, making it a valuable tool in biochemical research.

The primary mechanism through which this compound exhibits its biological activity is through cysteine protease inhibition . The trityl group protects the cysteine residue, enabling selective reactions at other sites, which is crucial for developing enzyme inhibitors. This compound forms covalent bonds with cysteine residues in target enzymes, effectively inhibiting their activity, which is essential in diseases where cysteine proteases are implicated.

Enzyme Inhibition

- Cysteine Proteases : The compound has shown significant inhibitory effects on various cysteine proteases, crucial for understanding enzyme mechanisms and potential therapeutic applications.

- Protein Folding and Interactions : It is also utilized to study enzyme-substrate interactions and protein folding processes, providing insights into the dynamics of protein behavior in biological systems.

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit specific cysteine proteases involved in cancer progression and inflammatory diseases. For instance, it was shown to reduce the activity of cathepsin B, a protease linked to tumor metastasis.

- Therapeutic Potential : Research indicates that compounds similar to this compound can be developed into therapeutic agents targeting cysteine proteases in various diseases, including cancer and neurodegenerative disorders.

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-2-Amino-3-(tritylthio)propanamide | C22H22N2OS | Enantiomer with similar properties |

| Boc-Cys(Trt)-OH | C27H29NO4S | Contains a tert-butyloxycarbonyl protecting group |

| This compound | C24H24N2O3S | Incorporates an acetic acid moiety |

Eigenschaften

IUPAC Name |

2-[(2-amino-3-tritylsulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c25-21(23(29)26-16-22(27)28)17-30-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWAYRTZXZSUEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26988-61-4 | |

| Record name | Glycine, (S-triphenylmethyl)-L-cysteinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026988614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S-Trityl)-L-cysteinyl-glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.